molecular formula C7H9N3S2 B7771231 amino N-anilinocarbamodithioate

amino N-anilinocarbamodithioate

Cat. No.: B7771231
M. Wt: 199.3 g/mol
InChI Key: FTERJWUXQLXNIL-UHFFFAOYSA-N
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Description

Amino N-anilinocarbamodithioate is an organic compound that belongs to the class of dithiocarbamates These compounds are characterized by the presence of a dithiocarbamate group, which consists of two sulfur atoms bonded to a carbon atom that is also bonded to a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of amino N-anilinocarbamodithioate typically involves the reaction of aniline with carbon disulfide in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction proceeds through the formation of an intermediate dithiocarbamate salt, which is then treated with an appropriate amine to yield the desired product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Water or an organic solvent like ethanol

    Reaction Time: 2-4 hours

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The process involves:

    Reactants: Aniline, carbon disulfide, and a base

    Catalysts: None typically required

    Purification: Crystallization or distillation to obtain the pure compound

Chemical Reactions Analysis

Types of Reactions

Amino N-anilinocarbamodithioate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form disulfides or sulfoxides

    Reduction: Reduction can lead to the formation of thiols

    Substitution: Nucleophilic substitution reactions with halides or other electrophiles

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, iodine

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Water, ethanol, dichloromethane

Major Products

    Oxidation Products: Disulfides, sulfoxides

    Reduction Products: Thiols

    Substitution Products: Various substituted dithiocarbamates

Scientific Research Applications

Amino N-anilinocarbamodithioate has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis

    Biology: Investigated for its potential as an enzyme inhibitor and its antimicrobial properties

    Medicine: Explored for its potential anticancer and antiviral activities

    Industry: Utilized in the production of rubber accelerators and as a stabilizer in polymer chemistry

Mechanism of Action

The mechanism of action of amino N-anilinocarbamodithioate involves its interaction with various molecular targets. It can chelate metal ions, thereby inhibiting metalloenzymes. Additionally, it can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. The pathways involved include:

    Chelation: Binding to metal ions such as zinc or copper

    Covalent Modification: Reacting with cysteine residues in proteins

Comparison with Similar Compounds

Amino N-anilinocarbamodithioate can be compared with other dithiocarbamates, such as:

    Dimethyldithiocarbamate: Similar in structure but with different substituents on the nitrogen atom

    Diethyldithiocarbamate: Another dithiocarbamate with ethyl groups instead of aniline

    Pyrrolidinedithiocarbamate: Contains a pyrrolidine ring instead of aniline

Uniqueness

This compound is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ability to chelate metal ions and inhibit enzymes makes it particularly valuable in research and industrial applications.

Properties

IUPAC Name

amino N-anilinocarbamodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3S2/c8-12-7(11)10-9-6-4-2-1-3-5-6/h1-5,9H,8H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTERJWUXQLXNIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NNC(=S)SN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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